![molecular formula C9H6O2S B2842307 Benzo[b]thiophene-6-carboxylic acid CAS No. 6179-26-6](/img/structure/B2842307.png)

Benzo[b]thiophene-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

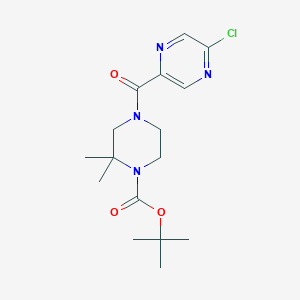

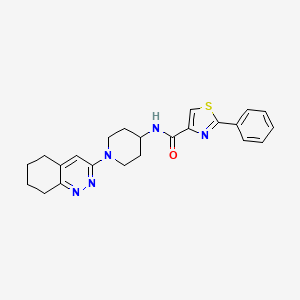

Benzo[b]thiophene-6-carboxylic acid is an organic compound with a molecular weight of 179.22 . It is a solid substance . The IUPAC name for this compound is 1H-1lambda3-benzo [b]thiophene-6-carboxylic acid .

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through an aryne reaction with alkynyl sulfides . This process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure . A wide range of 3-substituted benzothiophenes can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-6-carboxylic acid can be represented by the InChI code: 1S/C9H7O2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,12H,(H,10,11) . This indicates that the compound consists of 9 carbon atoms, 7 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

Benzo[b]thiophene-6-carboxylic acid is a solid substance . It has a molecular weight of 179.22 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Antimicrobial Agents

Benzo[b]thiophene acylhydrazones have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus . The benzo[b]thiophene nucleus and the acylhydrazone functional group were combined to prepare three new series of compounds for screening against Staphylococcus aureus .

Organic Synthesis

Benzo[b]thiophene-2-carboxylic acid is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new materials and technologies .

Pharmaceuticals

In the pharmaceutical industry, Benzo[b]thiophene-2-carboxylic acid is used as an intermediate in the synthesis of various drugs . It plays a crucial role in the development of new drugs and therapies .

Agrochemicals

Benzo[b]thiophene-2-carboxylic acid is also used in the synthesis of agrochemicals . These chemicals are used in agriculture to protect crops from pests and diseases, and to enhance crop yield .

Dyestuff Fields

In the dyestuff industry, Benzo[b]thiophene-2-carboxylic acid is used as a raw material . It contributes to the production of various dyes used in textiles, plastics, and other industries .

Corrosion Inhibitors

Thiophene derivatives, including Benzo[b]thiophene, are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metal surfaces from corrosion, thereby extending the life of machinery and equipment .

Safety and Hazards

The safety data sheet for a similar compound, Benzo[b]thiophene-2-carboxylic acid, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Orientations Futures

The synthesis of benzo[b]thiophenes has been a subject of interest in recent years. The development of new methods for the synthesis of these compounds, particularly those that are environmentally sustainable and efficient, is a promising area of research . Furthermore, benzo[b]thiophenes have been found to have various biological effects, which suggests potential applications in pharmaceutical sciences .

Mécanisme D'action

Target of Action

Benzo[b]thiophene-6-carboxylic acid primarily targets Myeloid Cell Leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .

Mode of Action

The compound interacts with Mcl-1, leading to its inhibition . This interaction results in the downregulation of Mcl-1, which in turn prompts a conspicuous apoptotic response . In other words, it induces programmed cell death, which is a critical process in controlling cell proliferation and survival.

Biochemical Pathways

The inhibition of Mcl-1 affects the apoptosis pathway and DNA damage repair pathway . The compound can cause DNA damage while simultaneously downregulating Mcl-1 . This leads to an increase in apoptosis and a decrease in DNA repair, disrupting the balance and leading to cell death.

Result of Action

The primary result of the action of Benzo[b]thiophene-6-carboxylic acid is the induction of apoptosis in cells and the inhibition of DNA repair . This is particularly effective against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . It also reduces the protein levels of BDK in kidneys and heart .

Propriétés

IUPAC Name |

1-benzothiophene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGLLMDIYIPVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-6-carboxylic acid | |

CAS RN |

6179-26-6 |

Source

|

| Record name | 1-benzothiophene-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)

![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)

![2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B2842235.png)

![1-(Benzenesulfonyl)-3-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2842240.png)